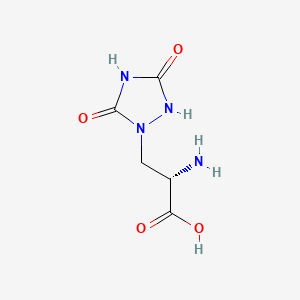
(2S)-2-amino-3-(3,5-dioxo-1,2,4-triazolidin-1-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-amino-3-(3,5-dioxo-1,2,4-triazolidin-1-yl)propanoic acid is a compound with a unique structure that includes an amino group, a propanoic acid moiety, and a triazolidinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(3,5-dioxo-1,2,4-triazolidin-1-yl)propanoic acid typically involves the reaction of an appropriate amino acid derivative with a triazolidinone precursor. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the triazolidinone ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-amino-3-(3,5-dioxo-1,2,4-triazolidin-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The triazolidinone ring can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can lead to partially or fully reduced triazolidinone rings.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2S)-2-amino-3-(3,5-dioxo-1,2,4-triazolidin-1-yl)propanoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for understanding biological pathways and mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of (2S)-2-amino-3-(3,5-dioxo-1,2,4-triazolidin-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Quisqualic acid: Another compound with a similar structure, known for its role as an agonist of certain glutamate receptors.
(2S)-2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanoic acid:
Uniqueness
(2S)-2-amino-3-(3,5-dioxo-1,2,4-triazolidin-1-yl)propanoic acid is unique due to its specific combination of functional groups and the presence of the triazolidinone ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C5H8N4O4 |
|---|---|
Peso molecular |
188.14 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-(3,5-dioxo-1,2,4-triazolidin-1-yl)propanoic acid |
InChI |
InChI=1S/C5H8N4O4/c6-2(3(10)11)1-9-5(13)7-4(12)8-9/h2H,1,6H2,(H,10,11)(H2,7,8,12,13)/t2-/m0/s1 |
Clave InChI |
BQOGSUPGMSZTOL-REOHCLBHSA-N |
SMILES isomérico |
C([C@@H](C(=O)O)N)N1C(=O)NC(=O)N1 |
SMILES canónico |
C(C(C(=O)O)N)N1C(=O)NC(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



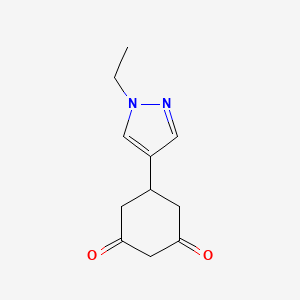
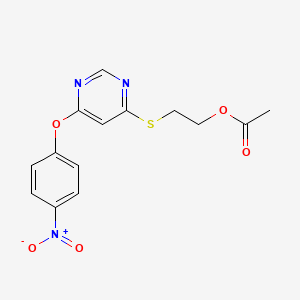
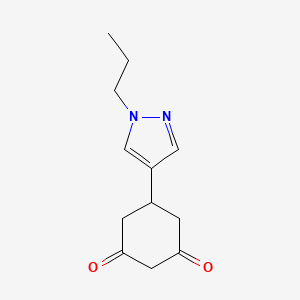

![[(1,2-Dimethyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B15215420.png)

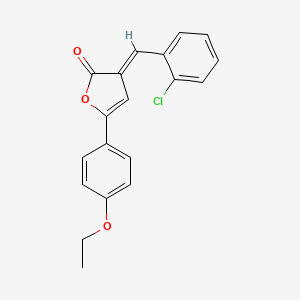
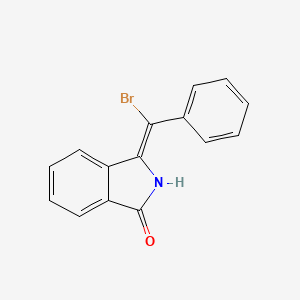
![2-[4-(1-Butyl-1H-indol-2-yl)phenyl]ethan-1-ol](/img/structure/B15215458.png)
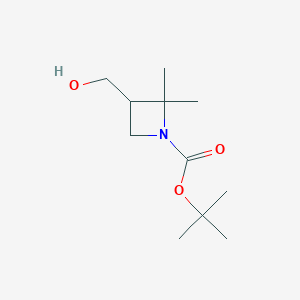

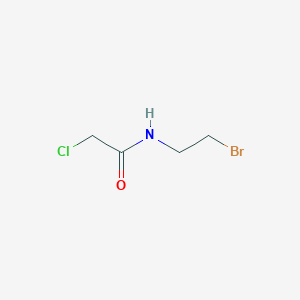
![3-Isoxazolecarboxamide, 5-[[(4-chlorophenyl)sulfonyl]methyl]-N-hydroxy-](/img/structure/B15215491.png)
